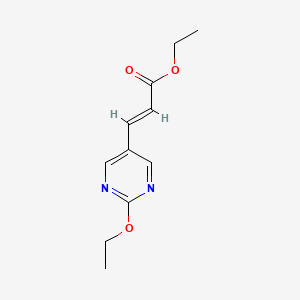

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h5-8H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPVXGTHCNFIB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C=N1)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis Pathway and Reaction Mechanism

The most well-documented method for synthesizing (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate involves a Heck coupling reaction, as reported in pharmacological research. The process begins with 5-bromo-2-ethoxypyrimidine (2 ), synthesized via nucleophilic displacement of 5-bromo-2-chloropyrimidine (1 ) with ethanol in the presence of a base. Subsequent palladium-catalyzed coupling with ethyl acrylate yields the target compound.

The Heck reaction proceeds through oxidative addition of the palladium catalyst (e.g., Pd(OAc)) to the bromopyrimidine, followed by coordination and insertion of ethyl acrylate. The stereoselective β-hydride elimination step ensures formation of the (E)-isomer due to steric and electronic favoring of the trans configuration.

Optimization and Yields

Key parameters influencing yield include:

-

Catalyst system : Pd(OAc) with triphenylphosphine (PPh) as a ligand.

-

Temperature : Reactions conducted at 140°C in a sealed tube achieve optimal results.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

Under these conditions, the Heck coupling step achieves a yield of 64%. Post-reduction steps (e.g., hydrogenation) are occasionally employed to modify the acrylate moiety, though this is unnecessary for isolating the (E)-isomer.

Table 1: Heck Coupling Reaction Conditions and Outcomes

| Parameter | Specification | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(OAc)/PPh | 64% | |

| Temperature | 140°C (sealed tube) | — | |

| Reaction Time | 12–24 hours | — |

Comparative Analysis of Methods

Efficiency and Practicality

-

Heck Coupling : Advantages include high stereoselectivity and compatibility with heteroaromatic substrates. Limitations involve palladium catalyst costs and stringent anhydrous conditions.

-

Knoevenagel Condensation : Potentially lower costs but suffers from undefined stereochemical outcomes and precursor availability issues.

Industrial Scalability

The Heck method’s reliance on sealed-tube reactors poses scalability challenges, whereas Knoevenagel condensation could be adapted for continuous flow systems if precursor synthesis is optimized.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

Recent studies highlight the role of pyrimidine acrylates in fragment-based drug discovery. For instance, describes a two-step synthesis of imidazo-pyrrolo-pyrazine derivatives using analogous acrylates, underscoring their utility in constructing complex heterocycles . Conceptual DFT analyses () further rationalize reactivity trends, where electron-rich pyrimidines (e.g., ethoxy-substituted) exhibit higher Fukui indices for nucleophilic attack, aligning with their use in Suzuki couplings .

Biologische Aktivität

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, a compound with the molecular formula CHNO, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound involves several key steps:

- Preparation of 2-Ethoxy-5-bromopyrimidine : This is achieved through nucleophilic displacement reactions, yielding high purity and yield.

- Coupling Reaction : The coupling of 2-ethoxy-5-bromopyrimidine with ethyl acrylate is facilitated by a palladium catalyst, resulting in the desired compound with a yield of approximately 64% .

- Reduction and Modification : Further modifications can lead to derivatives such as ethyl 3-(2-ethoxypyrimidine-5-yl)propionate, demonstrating the compound's versatility .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. Inhibitors targeting this pathway can be effective against various malignancies, particularly hematological cancers .

The compound's mechanism involves modulating key signaling pathways associated with cell growth and apoptosis. By inhibiting PI3K activity, it may prevent tumor cell proliferation and induce apoptosis in cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study A : In vitro experiments demonstrated that the compound effectively reduced the viability of B-cell lymphoma cells by inducing apoptosis through the PI3K/Akt signaling pathway.

- Study B : A murine model for leukemia showed significant tumor regression when treated with this compound, suggesting its potential as a therapeutic agent in hematological malignancies.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicity assessments are necessary to evaluate its safety profile before clinical application. Early findings suggest manageable toxicity levels, but further studies are warranted to establish a full safety profile.

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or conjugated ester addition reactions. For example, palladium-catalyzed C–H olefination has been used to introduce pyrimidine substituents into acrylate frameworks . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), ligands, and solvents (e.g., DMF or THF). Reaction progress can be monitored via thin-layer chromatography (TLC), and purification often employs preparative TLC or column chromatography with petroleum ether/ethyl acetate gradients. Yield improvements may require temperature control (e.g., 80–100°C) and inert atmospheres .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the (E)-configuration and substituent positions. For instance, the vinyl proton in the acrylate moiety typically appears as a doublet of doublets (δ 6.3–7.1 ppm), while pyrimidine protons resonate near δ 8.5–9.0 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Purity is assessed via HPLC with UV detection (λ = 254 nm) or melting point analysis for crystalline derivatives .

Q. How can researchers ensure the accuracy of crystallographic data for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) validated via software like SHELXL or OLEX2 is the gold standard. Data quality checks include R-factor analysis (<5%), residual electron density maps, and validation tools like PLATON to detect twinning or disorder . For non-crystalline samples, cross-validate NMR/HRMS data with computational models (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui functions quantify local softness/hardness, explaining regioselectivity in cross-coupling reactions (e.g., preference for pyrimidinyl C5 over C2 positions) . Solvent effects are incorporated via polarizable continuum models (PCM), and transition-state analysis identifies kinetic barriers in reaction pathways .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

- Methodological Answer : Reconcile NMR chemical shift mismatches by re-examining solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or optimizing DFT functionals (e.g., switching from B3LYP to M06-2X for non-covalent interactions). For HRMS anomalies, verify ionization modes (ESI vs. EI) and calibrate instruments with internal standards. Cross-check crystallographic data with independent refinement software (e.g., SHELXL vs. CRYSTAL) .

Q. How can the pyrimidinyl substituent’s electronic effects be experimentally probed in catalytic reactions?

- Methodological Answer : Design Hammett plots by synthesizing derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the pyrimidinyl position. Measure reaction rates (e.g., Suzuki coupling) and correlate with σ-values to quantify electronic contributions. In situ IR spectroscopy tracks intermediate formation, while X-ray absorption spectroscopy (XAS) examines metal-ligand interactions in catalytic cycles .

Q. What methodologies assess the compound’s potential in biomedical applications (e.g., drug discovery or biomaterials)?

- Methodological Answer : Evaluate cytotoxicity via MTT assays on cell lines (e.g., HEK293 or HeLa). For biomaterials, synthesize copolymers (e.g., with 2-hydroxyethyl acrylate) and test biocompatibility using ISO 10993 standards. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases linked to pyrimidine recognition) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer : Standardize solubility tests using the shake-flask method at 25°C in buffered solutions (pH 7.4). Compare results with Hansen solubility parameters (δD, δP, δH) calculated via DFT. Discrepancies may arise from polymorphic forms—characterize via differential scanning calorimetry (DSC) or powder XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.